molecular formula C48H24CuN8 B3126290 Copper(II) 2,3-naphthalocyanine CAS No. 33273-09-5

Copper(II) 2,3-naphthalocyanine

Cat. No.: B3126290
CAS No.: 33273-09-5
M. Wt: 776.3 g/mol
InChI Key: GSLUMIUEZQSUQS-UHFFFAOYSA-N
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Description

Copper(II) 2,3-naphthalocyanine is a technical grade compound with an assay of approximately 85% (Cu) . It is a metal complex that absorbs in the far red and near infrared, with a maximum absorption at 775 nm (chloronaphthalene) .


Synthesis Analysis

Copper(II) phthalocyanines can be efficiently synthesized in the presence of DBU as a strong base . These synthesized copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature .


Molecular Structure Analysis

The empirical formula of this compound is C48H24CuN8 . Its molecular weight is 776.30 .


Chemical Reactions Analysis

Copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . The reaction proceeds at room temperature to 40 °C and gives 83–99% of products . The reactions are carried out in DMSO solvent .


Physical and Chemical Properties Analysis

This compound is a metal complex that absorbs in the far red and near infrared, with a maximum absorption at 775 nm (chloronaphthalene) . Its empirical formula is C48H24CuN8 and its molecular weight is 776.30 .

Scientific Research Applications

Infrared Spectra and Structural Interpretation

Copper(II) 2,3-naphthalocyanine (CuNc) exhibits distinct infrared spectra when deposited onto a copper surface, compared to when dispersed in KBr. This variance is attributed to slight structural modifications due to its interaction with the copper surface. The orientation and energy of this interaction have been explored using molecular models and semiempirical methods, providing insights into the behavior of CuNc at the molecular level (Mendizábal & Campos-Vallette, 1998).

UV Spectrum Analysis and Synthesis

The study of octabutoxy-2,3-naphthalocyanine copper(II) focuses on its synthesis and UV absorption characteristics in chloroform solution. This research highlights the material's evolving absorption properties over time, indicating potential applications in photochemistry and materials science (Huo Li-hua, 2004).

Photothermal and Photochemical Conversion

Research on soluble precursors of copper phthalocyanine and naphthalocyanine, which can be converted into insoluble forms through thermal and photochemical processes, opens avenues for applications in photothermal therapy and photocatalysis (Kikukawa et al., 2011).

Solubility and Aggregation Control

Advancements in the synthesis of 5,8-disubstituted crown-naphthalonitriles lead to highly soluble and nonaggregating naphthalocyanines. This has significant implications for their use in organic solvents, potentially enhancing their application in organic electronics or photodynamic therapy (Safonova et al., 2020).

Nanoparticle Production and Applications

Copper naphthalocyanine nanoparticles, prepared through laser ablation in liquid, exhibit high dispersion stability and potential as contrast agents for photoacoustic imaging. This method’s efficiency in nanoparticle production could be transformative for medical imaging technologies (Omura et al., 2022).

Future Directions

Copper(II) phthalocyanines have shown potential as efficient and versatile catalysts for click reactions . Their ability to be reused multiple times without significant loss of catalytic activity suggests potential for future applications in various chemical reactions .

Properties

IUPAC Name

copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.Cu/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLUMIUEZQSUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24CuN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(II) 2,3-naphthalocyanine
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